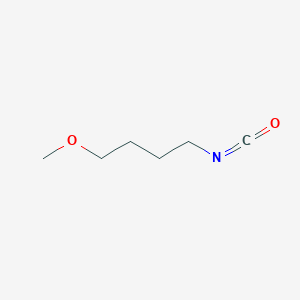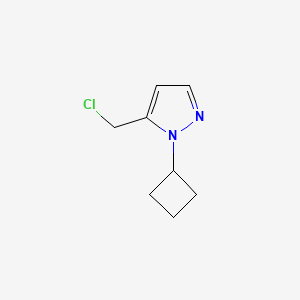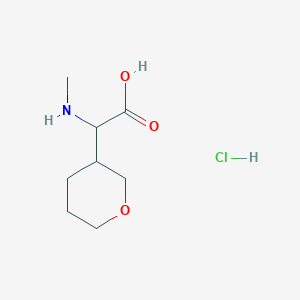
1-Isocyanato-4-methoxybutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isocyanato-4-methoxybutane is an organic compound with the molecular formula C6H11NO2 It is characterized by the presence of an isocyanate group (-N=C=O) and a methoxy group (-OCH3) attached to a butane chain
準備方法
Synthetic Routes and Reaction Conditions: 1-Isocyanato-4-methoxybutane can be synthesized through several methods. One common approach involves the reaction of 4-methoxybutylamine with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows: [ \text{4-Methoxybutylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of isocyanates often involves the use of phosgene due to its high reactivity with amines. alternative methods such as non-phosgene routes are being explored to reduce the environmental impact. These methods include oxidative carbonylation and the use of urea derivatives.
化学反応の分析
Types of Reactions: 1-Isocyanato-4-methoxybutane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Alcohols: React with the isocyanate group to form urethanes.
Amines: React with the isocyanate group to form ureas.
Water: Reacts with the isocyanate group to form carbamic acids, which can further decompose to amines and carbon dioxide.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water.
科学的研究の応用
1-Isocyanato-4-methoxybutane has several applications in scientific research:
Polymer Chemistry: Used as a building block for the synthesis of polyurethanes, which are widely used in foams, coatings, and adhesives.
Materials Science: Employed in the development of advanced materials with specific properties, such as high strength and durability.
Biological Research: Investigated for its potential use in the modification of biomolecules and the development of biocompatible materials.
作用機序
The mechanism of action of 1-isocyanato-4-methoxybutane primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. The reactivity of the isocyanate group is due to the electrophilic nature of the carbon atom in the -N=C=O group, which readily reacts with nucleophiles.
類似化合物との比較
Methyl Isocyanate: Similar in structure but with a methyl group instead of a butane chain.
Phenyl Isocyanate: Contains a phenyl group instead of a methoxybutane chain.
Hexamethylene Diisocyanate: Contains two isocyanate groups and a hexamethylene chain.
Uniqueness: 1-Isocyanato-4-methoxybutane is unique due to the presence of both an isocyanate group and a methoxy group on a butane chain
特性
IUPAC Name |
1-isocyanato-4-methoxybutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-5-3-2-4-7-6-8/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNXOYAQQFEKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2855438.png)

![Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2855441.png)
![1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2855443.png)


![(E)-N-[2-(2-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2855448.png)
![N-(3-FLUORO-4-METHYLPHENYL)-2-{[4-(4-FLUOROPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2855450.png)
![3-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2855452.png)
![N-[(2-chlorophenyl)methyl]-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2855454.png)
![4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2855455.png)
![5-[(2-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2855457.png)
